![molecular formula C3H6N4O2S B2534153 N-methyl-1H-1,2,4-triazole-5-sulfonamide CAS No. 2377034-56-3](/img/structure/B2534153.png)
N-methyl-1H-1,2,4-triazole-5-sulfonamide
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Overview
Description
“N-methyl-1H-1,2,4-triazole-5-sulfonamide” is a compound that belongs to the class of triazoles . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . This compound is used for binding affinity with various cytochrome P 450 (CYP) proteins .
Molecular Structure Analysis
Triazole compounds, including “N-methyl-1H-1,2,4-triazole-5-sulfonamide”, contain two carbon and three nitrogen atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Scientific Research Applications
COX-2 Inhibitors
Triazole-bearing benzenesulphonamide moieties have been designed and synthesized as selective COX-2 inhibitors . Compounds similar to N-methyl-1H-1,2,4-triazole-5-sulfonamide have shown high activity as COX-2 inhibitors, which can be used in the treatment of inflammation and pain .
Antifungal Agents
Compounds with a 1,2,4-triazole structure have been linked to antifungal effects . They can bind to lanosterol 14α-demethylase (CYP51), a molecular target for clinically used azole-antifungals .
Antibacterial Agents
1,2,3-Triazole derivatives have shown antimicrobial activity . They can be embedded in the active site of dihydrofolate synthase, a key enzyme in the folate pathway of bacteria .
Anticancer Agents
1,2,4-triazoles have been associated with anticancer effects . They can interfere with various cellular processes, making them potential candidates for cancer therapy .
Anti-inflammatory Agents
Triazole derivatives have been associated with anti-inflammatory effects . They can inhibit the production of pro-inflammatory mediators, providing potential therapeutic benefits in inflammatory diseases .
Anticonvulsant Agents
1,2,4-triazoles have been linked to anticonvulsant actions . They can modulate the activity of GABA receptors in the brain, which may help control seizures .
Future Directions
properties
IUPAC Name |
N-methyl-1H-1,2,4-triazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O2S/c1-4-10(8,9)3-5-2-6-7-3/h2,4H,1H3,(H,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSODMSASSLMUSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=NC=NN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1H-1,2,4-triazole-3-sulfonamide |
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